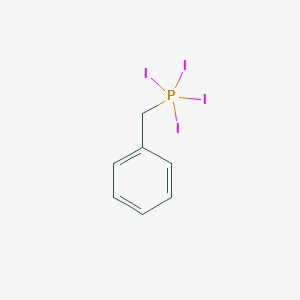
Tripentyl prop-1-ene-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C18H30O6. It is also known as tributyl aconitate and is a derivative of aconitic acid. This compound is characterized by its three ester functional groups, which are derived from prop-1-ene-1,2,3-tricarboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tripentyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and pentanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tripentyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tripentyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the enzyme aconitase, which plays a role in the Krebs cycle. By binding to the active site of the enzyme, the compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity.
Comparación Con Compuestos Similares
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be compared to other similar compounds, such as:
Tributyl aconitate: Similar in structure but with different alkyl groups.
Triethyl aconitate: Another ester derivative of aconitic acid with ethyl groups instead of pentyl groups.
Trimethyl aconitate: Contains methyl groups and exhibits different physical and chemical properties.
The uniqueness of this compound lies in its specific ester groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
64617-29-4 |
|---|---|
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
tripentyl prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h16H,4-15,17H2,1-3H3 |
Clave InChI |
NAXNCZCVKSLBJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CC(=CC(=O)OCCCCC)C(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)


![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)






